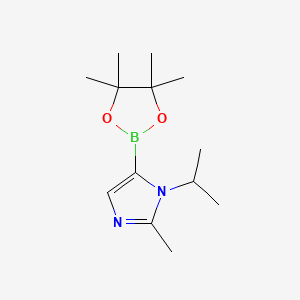
2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid is a fluorinated organic compound characterized by the presence of fluorine atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with a mixture of fluorine gas (F₂) and nitrogen gas (N₂) in the presence of a strong acid . Another approach involves the use of complex aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C) to produce a mixture of fluorinated pyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the fluorination of pyridine can be achieved using a mixture of fluorine gas and nitrogen gas in the presence of a strong acid .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the substitution of fluorine atoms can lead to the formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and ability to form stable complexes with various biological molecules. This makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
2,6-Difluoropyridine: Another fluorinated pyridine with two fluorine atoms at different positions on the ring.
Fluroxypyr: A fluorinated pyridine derivative used as an agrochemical.
Uniqueness
2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid is unique due to the presence of both difluoro and fluoropyridinyl groups in its structure. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-3-1-2-4(11-5)7(9,10)6(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWMGYUTEVYWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)







![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)

![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)

